![molecular formula C11H15N3O4S B6565539 N-[(N'-acetylhydrazinecarbonyl)methyl]-4-methylbenzene-1-sulfonamide CAS No. 1021208-38-7](/img/structure/B6565539.png)
N-[(N'-acetylhydrazinecarbonyl)methyl]-4-methylbenzene-1-sulfonamide
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Description
The description of a compound usually includes its IUPAC name, common name, and structural formula. It may also include its appearance (color, state of matter), odor, and other observable properties .
Synthesis Analysis
Synthesis analysis involves understanding the methods used to create the compound. This can include the raw materials used, the type of reactions involved, the conditions under which the reactions occur, and the yield of the product .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together .Chemical Reactions Analysis
This involves understanding the types of reactions the compound can undergo, the conditions under which these reactions occur, and the products of these reactions .Physical And Chemical Properties Analysis
This involves understanding the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as reactivity, stability, etc.) .Mechanism of Action
Target of Action
N-[(N’-acetylhydrazinecarbonyl)methyl]-4-methylbenzene-1-sulfonamide is a sulfonamide compound . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes, including diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
Mode of Action
Sulfonamides generally act by inhibiting the enzymes they target . For instance, by inhibiting carbonic anhydrase, they can reduce the production of bicarbonate ions from carbon dioxide, affecting various physiological processes . Similarly, by inhibiting dihydropteroate synthetase, they can interfere with the synthesis of folic acid, a crucial component for bacterial growth .
Biochemical Pathways
Based on the known targets of sulfonamides, it can be inferred that this compound may affect the carbonic anhydrase and dihydropteroate synthetase pathways . The inhibition of these enzymes can lead to a decrease in bicarbonate ion production and folic acid synthesis, respectively .
Result of Action
Based on the known effects of sulfonamides, it can be inferred that this compound may lead to a decrease in bicarbonate ion production and folic acid synthesis, affecting various physiological processes .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the action of sulfonamides .
Safety and Hazards
properties
IUPAC Name |
N-[2-(2-acetylhydrazinyl)-2-oxoethyl]-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O4S/c1-8-3-5-10(6-4-8)19(17,18)12-7-11(16)14-13-9(2)15/h3-6,12H,7H2,1-2H3,(H,13,15)(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNCBDJLPYNJEHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)NNC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(N'-acetylhydrazinecarbonyl)methyl]-4-methylbenzene-1-sulfonamide |
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